molecular formula C14H15N3O2S B4184633 N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide

N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide

Cat. No.: B4184633
M. Wt: 289.35 g/mol
InChI Key: BFMDACANPRVXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a thienyl group, an aminocarbonyl group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thienyl ring, followed by the introduction of the aminocarbonyl group and the nicotinamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinamide derivatives and thienyl-containing compounds. Examples include:

  • Nicotinamide riboside
  • Nicotinamide mononucleotide
  • 3-(aminocarbonyl)-1-(2,3-dihydroxypropyl)pyridinium

Uniqueness

N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct chemical structure sets it apart from other similar compounds, making it a valuable subject of study.

Properties

IUPAC Name

N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-2-4-10-7-11(12(15)18)14(20-10)17-13(19)9-5-3-6-16-8-9/h3,5-8H,2,4H2,1H3,(H2,15,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMDACANPRVXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CN=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide
Reactant of Route 6
N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.